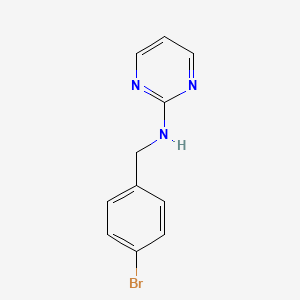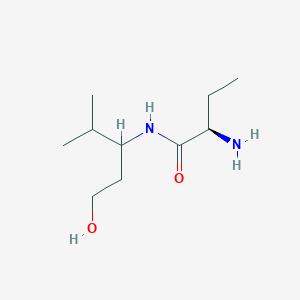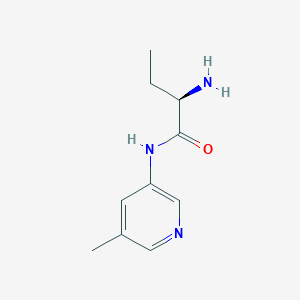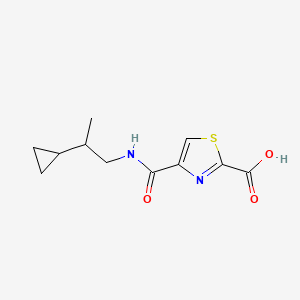
4-Bromobenzyl(2-pyrimidinyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromobenzyl(2-pyrimidinyl)amine is a chemical compound that is widely used in scientific research. It is a synthetic molecule that has been found to have various biological activities and is commonly used as a tool in the study of different physiological processes.
Mecanismo De Acción
The mechanism of action of 4-Bromobenzyl(2-pyrimidinyl)amine is not fully understood. It is thought to act as an agonist for certain G protein-coupled receptors, which are involved in various physiological processes such as cell signaling and immune response. It has also been found to inhibit the growth of cancer cells, although the exact mechanism of this activity is not yet clear.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to activate certain G protein-coupled receptors, which can lead to changes in cell signaling pathways and immune response. It has also been found to inhibit the growth of cancer cells, although the exact mechanism of this activity is not yet clear.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Bromobenzyl(2-pyrimidinyl)amine is its high yield and purity, which makes it a useful tool for scientific research. It is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to use in certain types of experiments.
Direcciones Futuras
There are many future directions for the study of 4-Bromobenzyl(2-pyrimidinyl)amine. One area of research is the role of this compound in the immune system and inflammation. It has been found to have activity against certain immune cells, and it may be useful in the development of new therapies for autoimmune diseases. Another area of research is the use of this compound in the treatment of cancer. It has been found to inhibit the growth of cancer cells, and it may be useful in the development of new cancer therapies. Finally, the mechanism of action of this compound is not fully understood, and further research is needed to fully elucidate its biological activity.
Métodos De Síntesis
The synthesis of 4-Bromobenzyl(2-pyrimidinyl)amine involves the reaction of 2-pyrimidinylamine with 4-bromobenzyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is purified using column chromatography. The yield of the reaction is typically high, and the product is obtained in a pure form.
Aplicaciones Científicas De Investigación
4-Bromobenzyl(2-pyrimidinyl)amine has been found to have various biological activities, and it is commonly used as a tool in the study of different physiological processes. It has been used as a ligand for G protein-coupled receptors, and it has been found to have activity against various cancer cell lines. It has also been used in the study of the immune system and inflammation.
Propiedades
IUPAC Name |
N-[(4-bromophenyl)methyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3/c12-10-4-2-9(3-5-10)8-15-11-13-6-1-7-14-11/h1-7H,8H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLOZWMLTKARJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydroxy-3-[(2-iodo-3-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B6632429.png)


![(2R)-N-[[1-(hydroxymethyl)cyclopentyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B6632446.png)
![6-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6632458.png)


![(3S)-N-[(5-methylfuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B6632479.png)
![(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B6632487.png)
![3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N,4-dimethylbenzamide](/img/structure/B6632496.png)
![3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide](/img/structure/B6632504.png)


![N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-6-hydroxybenzamide](/img/structure/B6632528.png)